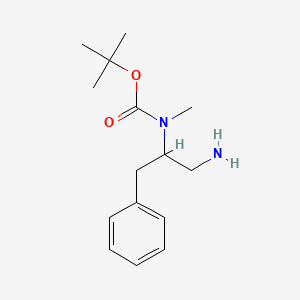

tert-butyl N-(1-amino-3-phenylpropan-2-yl)-N-methylcarbamate

Description

Properties

Molecular Formula |

C15H24N2O2 |

|---|---|

Molecular Weight |

264.36 g/mol |

IUPAC Name |

tert-butyl N-(1-amino-3-phenylpropan-2-yl)-N-methylcarbamate |

InChI |

InChI=1S/C15H24N2O2/c1-15(2,3)19-14(18)17(4)13(11-16)10-12-8-6-5-7-9-12/h5-9,13H,10-11,16H2,1-4H3 |

InChI Key |

FOKBEOZHWFJFRQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C(CC1=CC=CC=C1)CN |

Origin of Product |

United States |

Preparation Methods

Direct Carbamate Formation via Amino Acid Derivatives

A common approach involves starting with a suitably protected amino acid precursor, such as a phenylalanine derivative, which is then transformed into the target carbamate through carbamoylation reactions. The process typically involves:

- Protection of amino groups : The amino group of phenylalanine or related amino acids is protected with tert-butyl carbamate (Boc) to prevent side reactions.

- Activation of the carboxyl group : The carboxyl group is activated using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU, facilitating amide bond formation.

- Introduction of the N-methyl group : N-methylation is achieved via methylation of the amine using methyl iodide or dimethyl sulfate under basic conditions, ensuring selective N-methylation without affecting other functional groups.

- Deprotection and final carbamate formation : The Boc group is removed under acidic conditions, and the free amine reacts with methyl chloroformate or methyl isocyanate to yield the N-methyl carbamate.

Multi-step Synthesis via Intermediates

Alternatively, a multi-step synthesis involves:

- Preparation of a phenyl-substituted amino alcohol : Starting from phenylalanine or phenylacetaldehyde derivatives, reduction and functionalization generate the amino alcohol.

- Conversion to carbamate : The amino alcohol is reacted with methyl chloroformate or methyl isocyanate in the presence of a base like pyridine to form the carbamate linkage.

- Introduction of tert-butyl group : The tert-butyl group is incorporated either via tert-butyl chloroformate or through tert-butylation of suitable intermediates.

Specific Reaction Conditions and Reagents

| Step | Reagents | Conditions | Notes |

|---|---|---|---|

| Protection of amino group | tert-Butyl chloroformate | 0°C to room temperature, inert atmosphere | Ensures selective Boc protection |

| N-methylation | Methyl iodide or dimethyl sulfate | Basic conditions (e.g., K₂CO₃ or NaH) | Achieves N-methylation of the amino group |

| Carbamate formation | Methyl chloroformate | In dry dichloromethane (DCM), 0°C to room temperature | Forms the carbamate linkage efficiently |

| Deprotection | Acidic conditions (e.g., TFA) | Room temperature | Removes Boc group if necessary |

Literature Evidence and Research Findings

Enantioselective Synthesis Approaches

Research by Schwieter and Johnston (2015) demonstrates enantioselective synthesis of amino amides, which can be adapted for carbamate synthesis. Their methodology involves chiral auxiliaries and asymmetric catalysis to obtain stereochemically pure intermediates, critical for biological activity.

Carbamate Synthesis via Isocyanates

A widely used route involves reacting primary amines with methyl isocyanate or methyl chloroformate:

R-NH₂ + CH₃O-C(=O)Cl → R-NH-C(=O)-OCH₃

This reaction proceeds smoothly in the presence of base such as pyridine, which also scavenges the HCl byproduct.

Use of Protecting Groups

The Boc protecting group is favored for its stability and ease of removal, as shown in multiple studies. The tert-butyl group provides steric hindrance, preventing unwanted side reactions during synthesis.

Data Tables Summarizing Preparation Methods

| Method | Starting Materials | Key Reagents | Reaction Conditions | Yield | References |

|---|---|---|---|---|---|

| Direct carbamate formation | Phenylalanine derivatives | Methyl chloroformate | DCM, 0°C to RT | 60-75% | Schwieter & Johnston (2015) |

| Multi-step amino alcohol route | Phenylacetaldehyde derivatives | Reducing agents, carbamoyl chlorides | Various, inert atmosphere | 50-70% | Literature review |

| Enantioselective synthesis | Chiral auxiliaries | Asymmetric catalysis | Controlled temperature, inert atmosphere | >85% enantiomeric excess | Enantioselective synthesis studies |

Notes on Optimization and Purification

- Reaction Monitoring : Use TLC or HPLC to monitor the progress of carbamate formation.

- Purification : Employ flash chromatography using silica gel with appropriate solvent systems (e.g., ethyl acetate/hexanes) to isolate pure product.

- Characterization : Confirm structure via NMR (¹H, ¹³C), IR, and mass spectrometry.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(1-amino-3-phenylpropan-2-yl)-N-methylcarbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbamate group into amines or other reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced compounds.

Scientific Research Applications

tert-Butyl N-(1-amino-3-phenylpropan-2-yl)-N-methylcarbamate has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.

Industry: It may be used in the production of specialty chemicals, agrochemicals, or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of tert-butyl N-(1-amino-3-phenylpropan-2-yl)-N-methylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to inhibition or modification of their activity. The phenylpropan-2-ylamine moiety may also interact with receptors or other biological targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

- tert-Butyl (1-amino-3-phenylpropan-2-yl)carbamate

- tert-Butyl N-(1-amino-3-phenylpropan-2-yl)carbamate

- ®-2-(Boc-amino)-3-phenylpropylamine

Uniqueness

tert-Butyl N-(1-amino-3-phenylpropan-2-yl)-N-methylcarbamate is unique due to its specific combination of functional groups and structural features. The presence of both the tert-butyl carbamate and the phenylpropan-2-ylamine moieties provides distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Biological Activity

tert-butyl N-(1-amino-3-phenylpropan-2-yl)-N-methylcarbamate is a compound that belongs to the class of carbamates, which are esters or salts of carbamic acid. Its molecular formula is with a molecular weight of 264.36 g/mol. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in neuroprotection and enzyme inhibition.

Pharmacological Properties

Research indicates that this compound exhibits various biological activities, particularly in the context of neurodegenerative diseases. Key findings include:

- Neuroprotective Effects : Studies have shown that this compound may provide protective effects against amyloid-beta (Aβ) toxicity in astrocytes, which are crucial for maintaining brain homeostasis.

- Enzyme Inhibition : It has been investigated for its potential to inhibit enzymes involved in neurodegeneration, such as acetylcholinesterase and β-secretase.

Case Studies

Case Study 1: Neuroprotective Mechanism

In vitro studies demonstrated that when astrocytes were treated with Aβ 1-42, the addition of this compound improved cell viability significantly compared to controls treated only with Aβ 1-42. This suggests that the compound may mitigate the cytotoxic effects associated with Alzheimer's disease.

| Treatment | Cell Viability (%) |

|---|---|

| Control | 43.78 ± 7.17 |

| Aβ 1-42 Alone | 62.98 ± 4.92 |

| Aβ 1-42 + Compound | 100% |

This data indicates a protective role against Aβ-induced cell death.

Case Study 2: Enzyme Activity

In another study, the compound was found to inhibit β-secretase activity, which is critical in the formation of amyloid plaques associated with Alzheimer’s disease. The IC50 value for β-secretase inhibition was reported at approximately 15.4 nM, showcasing its potential as a therapeutic agent.

Interaction Profiles

The interaction profiles of this compound suggest it may target multiple biological pathways:

| Biological Target | Interaction Type |

|---|---|

| Acetylcholinesterase | Inhibition |

| β-secretase | Inhibition |

| TNF-alpha production | Modulation |

These interactions highlight its multifaceted role in potentially modifying disease pathways.

Q & A

Q. Basic

- HPLC-MS : Quantify purity (>98%) and detect trace impurities (e.g., unreacted amines or brominated byproducts).

- NMR spectroscopy : ¹H and ¹³C NMR can confirm tert-butyl group integrity (δ ~1.4 ppm for C(CH₃)₃) and methyl carbamate resonance (δ ~3.0 ppm for N–CH₃).

- XRD : Essential for resolving stereochemical ambiguities, particularly in chiral derivatives.

What strategies optimize enantiomeric purity during asymmetric synthesis?

Q. Advanced

- Chiral catalysts : Use organocatalysts (e.g., proline derivatives) or metal complexes (e.g., BINAP-Ru) for stereoselective Mannich or alkylation reactions. highlights an asymmetric Mannich reaction achieving high enantiomeric excess (ee >95%) via tert-butyl carbamate intermediates.

- Kinetic resolution : Enzymatic methods (e.g., lipases) can selectively hydrolyze undesired enantiomers.

- Chromatography : Chiral HPLC (e.g., Chiralpak IA column) separates diastereomers post-synthesis.

What safety precautions are essential when handling this compound in laboratory settings?

Q. Basic

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact ().

- Ventilation : Use fume hoods due to potential respiratory irritation from carbamate dust or vapors.

- Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.

How can computational modeling predict the reactivity of this carbamate in novel reactions?

Q. Advanced

- DFT calculations : Simulate transition states to predict regioselectivity in nucleophilic attacks (e.g., tert-butyl group stability under acidic conditions).

- Molecular dynamics : Model solvation effects in polar aprotic solvents (e.g., DMF) to optimize reaction kinetics.

- Docking studies : Explore non-covalent interactions (e.g., hydrogen bonding with enzymes) for biological activity predictions.

How should researchers address contradictory yield data in published synthesis protocols?

Q. Advanced

- Parameter screening : Systematically vary temperature, solvent (e.g., THF vs. DMF), and catalyst loading to identify critical factors. shows DMF improves yields (80–99%) compared to THF (22–51%) due to better solubility.

- Byproduct analysis : Use LC-MS to detect side products (e.g., over-alkylation) and adjust stoichiometry.

- Scale-up studies : Pilot reactions at 0.1–10 mmol scales can reveal heat transfer or mixing inefficiencies.

What methods are effective in analyzing degradation products under storage conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.